TAMRA-Azide-PEG-Biotin

Descripción general

Descripción

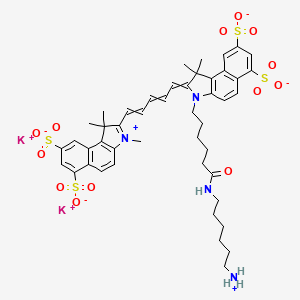

TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker that incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . It is commonly used for both visualization and affinity purification of alkyne-tagged molecules . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance when binding to streptavidin molecules .

Synthesis Analysis

The synthesis of TAMRA-Azide-PEG-Biotin involves the incorporation of an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This process can be facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

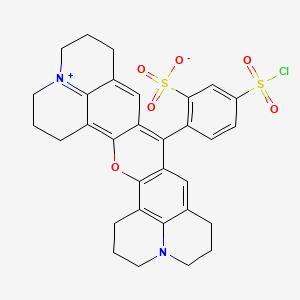

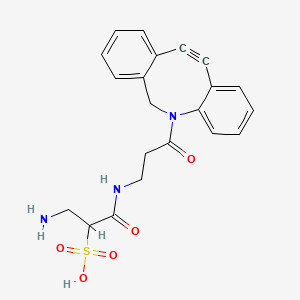

The molecular formula of TAMRA-Azide-PEG-Biotin is C57H79N11O14S . It has a molecular weight of 1174.37 .Chemical Reactions Analysis

TAMRA-Azide-PEG-Biotin can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

TAMRA-Azide-PEG-Biotin is a solid substance with a dark purple to black color .Aplicaciones Científicas De Investigación

Visualization of Alkyne-Tagged Molecules

TAMRA-Azide-PEG-Biotin is a trifunctional biotinylation reagent that can be used for the visualization of alkyne-tagged molecules . It incorporates a carboxytetramethylrhodamine (TAMRA) fluorophore, which remains attached to the protein after elution from streptavidin resin, serving the purpose of sensitive detection of tagged proteins .

Affinity Purification

The biotin component of TAMRA-Azide-PEG-Biotin enables efficient protein enrichment . This makes it a useful reagent for the development and affinity purification of alkyne-labeled molecules .

Click Chemistry-Mediated Labeling

TAMRA-Azide-PEG-Biotin incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This chemoselective property means that azide and alkyne groups do not react or interfere with other functional groups found in biological samples, but conjugate to one another with high efficiency .

Increased Solubility in Aqueous Media

The hydophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This makes the reagent easily dissolve in water-miscible solvents for subsequent dilution into aqueous reaction mixtures .

Reduced Steric Hindrance

The PEG spacer also reduces steric hindrance when binding to streptavidin molecules . This can enhance the efficiency of protein enrichment and purification processes .

Development of Antibody Drug Conjugates

TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Mecanismo De Acción

Target of Action

TAMRA-Azide-PEG-Biotin is primarily targeted towards alkyne-tagged proteins . The compound contains a biotin group and an azide group, which enables Click Chemistry-mediated labeling of these proteins .

Mode of Action

The azide group in TAMRA-Azide-PEG-Biotin can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is also known as Click Chemistry. Additionally, the compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of TAMRA-Azide-PEG-Biotin is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TAMRA-Azide-PEG-Biotin, being a PEG-based linker for PROTACs, joins these two essential ligands, crucial for forming PROTAC molecules .

Pharmacokinetics

The hydrophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.

Result of Action

The result of the action of TAMRA-Azide-PEG-Biotin is the labeling of alkyne-tagged proteins . This labeling enables efficient protein enrichment . The biotin group in the compound plays a crucial role in this process .

Action Environment

The action, efficacy, and stability of TAMRA-Azide-PEG-Biotin are likely influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media suggests that its action might be influenced by the hydration level of the environment . .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of TAMRA-Azide-PEG-Biotin involves the conjugation of TAMRA, azide, PEG, and biotin molecules through a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "Azide-PEG-NHS ester", "Biotin-NHS ester", "DMSO", "DI water", "Triethylamine (TEA)", "Sodium ascorbate", "Copper sulfate" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, Azide-PEG-NHS ester, and Biotin-NHS ester in DMSO.", "Step 2: Add TEA to the solution to neutralize the reaction mixture.", "Step 3: Add sodium ascorbate and copper sulfate to the mixture to catalyze the click reaction between azide and alkyne groups on the PEG and TAMRA molecules.", "Step 4: Purify the product using HPLC or dialysis to remove any unreacted starting materials or side products.", "Step 5: Characterize the product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the structure and purity of TAMRA-Azide-PEG-Biotin." ] } | |

Número CAS |

1797415-74-7 |

Nombre del producto |

TAMRA-Azide-PEG-Biotin |

Fórmula molecular |

C57H79N11O14S |

Peso molecular |

1174.38 |

Nombre IUPAC |

5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |

Clave InChI |

VENZSFAIMFUMLZ-VNRPUITKSA-N |

SMILES |

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |

Apariencia |

Solid powder |

Pureza |

>93% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TAMRA-Azide-PEG-Biotin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)